

Genetic Regulation of Odd-skipped Related 1 (Osr1): A Technical Guide

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Abstract

Odd-skipped related 1 (Osr1) is a conserved zinc-finger transcription factor that plays a pivotal role in the embryonic development of multiple organs, including the kidneys, heart, and palate. Its dysregulation has been implicated in various congenital abnormalities and cancers. A thorough understanding of the intricate regulatory networks governing Osr1 expression and function is therefore crucial for developing novel therapeutic strategies. This technical guide provides a comprehensive overview of the genetic regulation of Osr1, detailing its upstream regulators, downstream target genes, and protein-protein interactions. We present quantitative data from key studies in structured tables, provide detailed experimental protocols for cornerstone research techniques, and visualize complex signaling pathways and workflows using Graphviz diagrams.

Upstream Regulation of Osr1

The expression of the Osr1 gene is under the tight control of a network of transcription factors and signaling pathways that dictate its spatiotemporal expression pattern during embryogenesis.

Transcriptional Repression by Runx2 and Ikzf1

Studies have shown that Runt-related transcription factor 2 (Runx2) and Ikaros family zinc finger 1 (Ikzf1) act as negative regulators of Osr1 expression.[\[1\]](#) These transcription factors are crucial for osteoblast and lymphocyte differentiation, respectively, and their interaction with the Osr1 promoter region suppresses its activity.[\[1\]](#)

Table 1: Experimentally Validated Binding Sites of Runx2 and Ikzf1 in the Mouse Osr1 Promoter[\[1\]](#)

Transcription Factor	Binding Motif Location (relative to TSS)	Experimental Validation
Runx2	-3047/-3042	ChIP
Runx2	-611/-606	EMSA, ChIP
Ikzf1	-3036/-3028	ChIP
Ikzf1	-1652/-1644	EMSA, ChIP

Transcriptional Activation by T-box Transcription Factor 5 (Tbx5)

In the context of heart development, Tbx5 has been identified as a direct upstream activator of Osr1. This interaction is essential for the proper formation of the atrial septum.[\[2\]](#)

Regulation by Signaling Pathways

Several key developmental signaling pathways modulate Osr1 expression:

- **Hedgehog (Hh) Signaling:** In the developing foregut, Hedgehog signaling is required for the expression of Osr1 in the mesenchyme. This regulation is crucial for lung specification and morphogenesis.
- **Wnt Signaling:** The Wnt signaling pathway has a complex and context-dependent relationship with Osr1. In some contexts, Osr1 acts downstream to suppress Wnt signaling, while in others, Wnt signaling may influence Osr1 expression.[\[2\]](#)

- Vitamin D Signaling: In human osteoblast and osteosarcoma cell lines, 1,25-dihydroxyvitamin D3 directly induces OSR1 expression.[\[2\]](#)

Downstream Targets and Effector Pathways of Osr1

As a transcription factor, Osr1 exerts its biological functions by regulating the expression of a suite of downstream target genes, thereby influencing key cellular processes.

Key Developmental Genes

During kidney development, Osr1 is one of the earliest markers of the intermediate mesoderm and acts upstream of several crucial transcription factors required for urogenital development.
[\[2\]](#)

Table 2: Key Downstream Target Genes of Osr1 in Kidney Development[\[2\]](#)

Downstream Target	Function in Kidney Development
Lhx1	Early urogenital development
Pax2	Early urogenital development
Wt1	Early urogenital development

Tumor Suppressor Pathways

In the context of cancer, OSR1 has been shown to function as a tumor suppressor by activating the p53 pathway and repressing the Wnt/ β -catenin signaling pathway.[\[2\]](#)

Table 3: OSR1-Regulated Genes in the p53 and Wnt Signaling Pathways in Cancer

Pathway	Regulated Gene	Effect of OSR1
p53 Pathway	p53	Transcriptional Activation [2]
Wnt/ β -catenin Pathway	SOX9	Suppression [2]
Wnt/ β -catenin Pathway	β -catenin	Suppression [2]

A study involving RNA sequencing of human OXR1 (the human ortholog of Osr1) depleted cells identified the p53 signaling pathway as significantly affected.[3]

Table 4: Differentially Expressed Genes in the p53 Pathway upon OXR1 Depletion (HeLa cells) [3]

Gene	Log2 Fold Change (siOXR1 vs. siControl)	p-value
BBC3	Up-regulated	< 0.01
CASP9	Up-regulated	< 0.01
CCND1	Down-regulated	< 0.01
CD82	Down-regulated	< 0.01
CDK6	Up-regulated	< 0.01
CDKN1A	Down-regulated	< 0.01
IGFBP3	Up-regulated	< 0.01
RPRM	Up-regulated	< 0.01
THBS1	Down-regulated	< 0.01

Protein-Protein Interactions

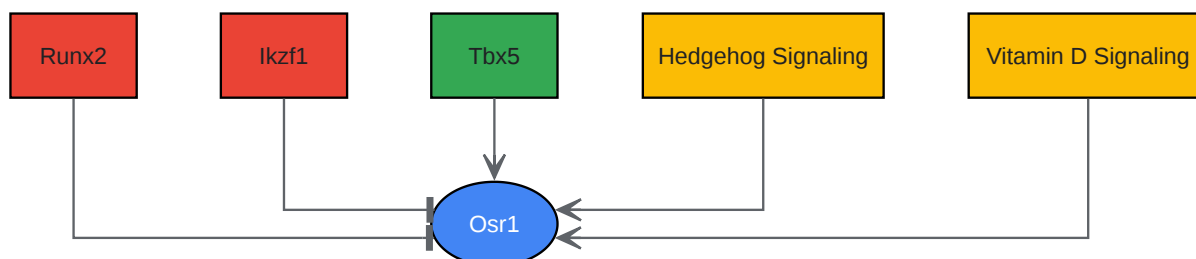
Osr1 functions in concert with other proteins to regulate gene expression and cellular processes. These interactions are critical for its role in development and disease.

Table 5: Experimentally Validated Protein Interactors of Osr1

Interacting Protein	Biological Context	Experimental Method
Tbx5	Heart Development[2]	Co-immunoprecipitation
Wt1	Kidney Development[4]	Co-immunoprecipitation
Six2	Kidney Development	Co-immunoprecipitation

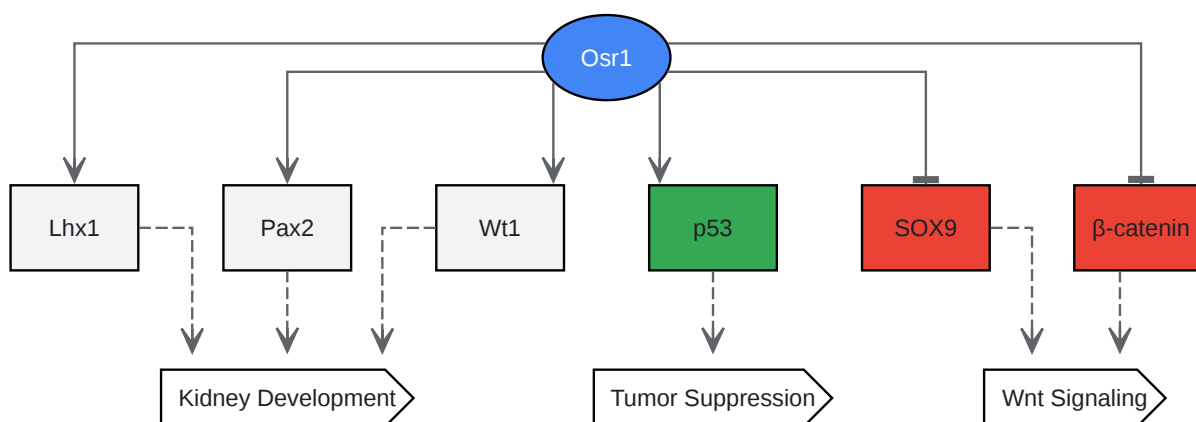
Signaling Pathways and Logical Relationships

The regulatory networks involving Osr1 can be visualized to better understand the complex interplay of its components.



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Caption: Upstream regulators of Osr1 expression.



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Caption: Downstream targets and pathways of Osr1.

Caption: Protein interaction network of Osr1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Osr1 regulation.

Luciferase Reporter Assay for Promoter Activity

This protocol is adapted from a study investigating the regulation of the Osr1 promoter by Runx2 and Ikzf1.[\[1\]](#)

Objective: To quantify the effect of transcription factors on the transcriptional activity of the Osr1 promoter.

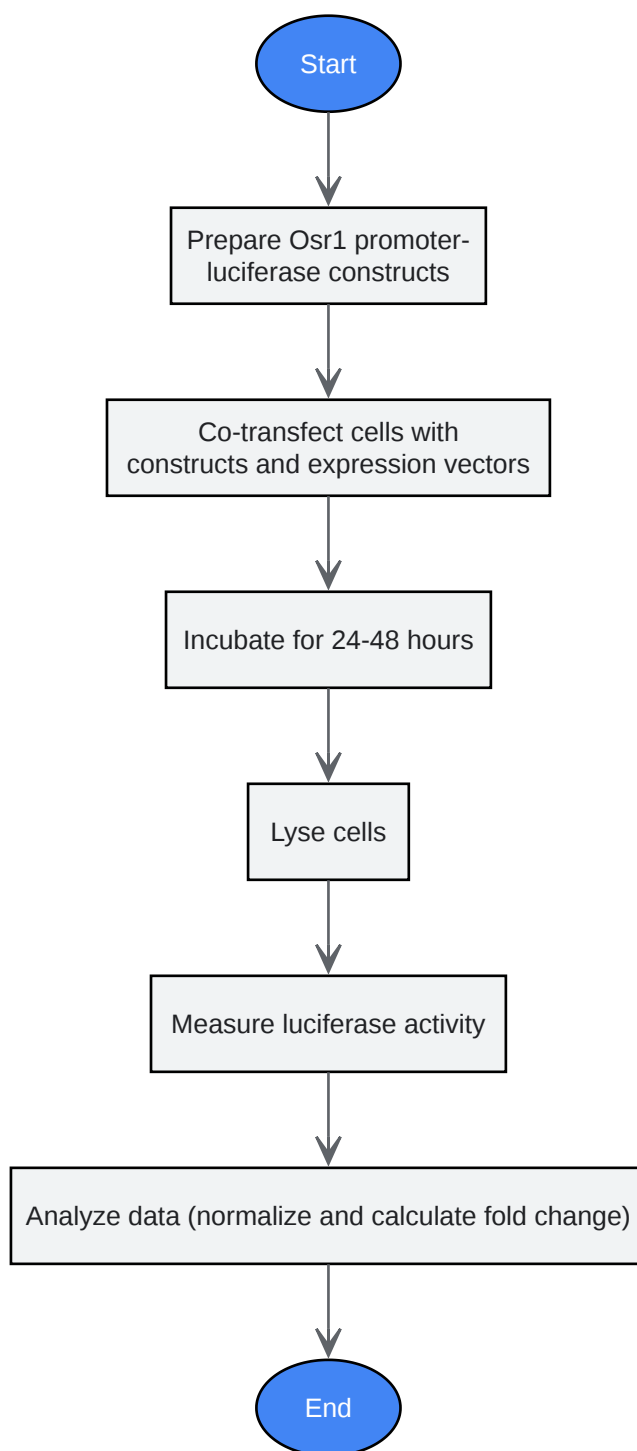
Materials:

- pGL3-Basic vector (Promega)
- Mouse Osr1 promoter fragments
- Expression vectors for Runx2 and Ikzf1 (e.g., pcDNA3.1)
- Cell line (e.g., HEK293T)
- Dual-Luciferase Reporter Assay System (Promega)
- Transfection reagent (e.g., Lipofectamine 2000)
- Luminometer

Procedure:

- **Construct Preparation:**
 - Clone different fragments of the mouse Osr1 promoter into the pGL3-Basic vector upstream of the luciferase reporter gene. In the cited study, regions spanning from -4504 to +199 bp relative to the transcription start site were used.[\[1\]](#)
 - Prepare expression vectors containing the full-length coding sequences of Runx2 and Ikzf1.
- **Cell Culture and Transfection:**
 - Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

- Co-transfect cells with the Osr1 promoter-luciferase construct, the transcription factor expression vector (or an empty vector control), and a Renilla luciferase control vector (for normalization of transfection efficiency).
- Luciferase Assay:
 - After 24-48 hours of incubation, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
 - Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
- Data Analysis:
 - Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to correct for variations in transfection efficiency.
 - Express the results as relative luciferase units (RLU) or fold change compared to the control.



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Caption: Workflow for Luciferase Reporter Assay.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is a generalized procedure based on the methods used to identify Runx2 and Ikzf1 binding to the Osr1 promoter.[\[1\]](#)

Objective: To determine the in vivo binding of a transcription factor to a specific genomic region.

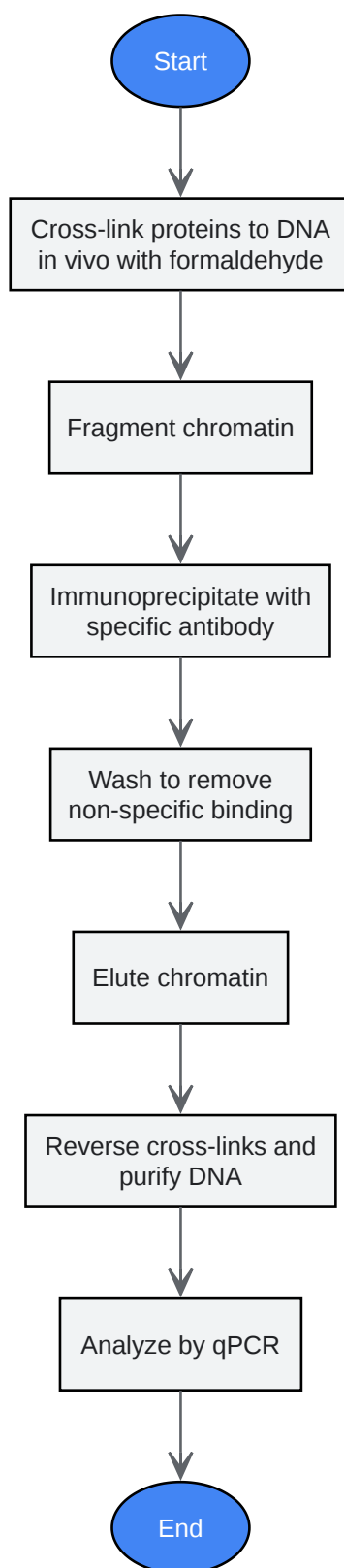
Materials:

- Cells or tissues expressing the transcription factor of interest and Osr1.
- Formaldehyde (for cross-linking)
- Glycine
- Lysis buffers
- Sonicator or micrococcal nuclease
- ChIP-grade antibody against the transcription factor of interest (and a negative control IgG)
- Protein A/G magnetic beads
- Wash buffers
- Elution buffer
- Proteinase K
- Reagents for DNA purification
- Primers for qPCR targeting the putative binding sites in the Osr1 promoter

Procedure:

- Cross-linking and Chromatin Preparation:
 - Treat cells with formaldehyde to cross-link proteins to DNA.
 - Quench the cross-linking reaction with glycine.

- Lyse the cells and isolate the nuclei.
- Fragment the chromatin to an average size of 200-1000 bp by sonication or enzymatic digestion.
- Immunoprecipitation:
 - Incubate the sheared chromatin with a specific antibody against the transcription factor of interest overnight at 4°C. Use a non-specific IgG as a negative control.
 - Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
- Washing and Elution:
 - Wash the beads extensively to remove non-specific binding.
 - Elute the chromatin complexes from the beads.
- Reverse Cross-linking and DNA Purification:
 - Reverse the protein-DNA cross-links by heating in the presence of high salt.
 - Treat with RNase A and Proteinase K to remove RNA and protein.
 - Purify the DNA using phenol-chloroform extraction or a commercial kit.
- Analysis by qPCR:
 - Perform quantitative PCR using primers designed to amplify the specific regions of the Osr1 promoter containing the putative transcription factor binding sites.
 - Calculate the enrichment of the target DNA sequence in the specific antibody IP relative to the IgG control and input DNA.



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Caption: Workflow for Chromatin Immunoprecipitation Assay.

Generation of Osr1 Conditional Knockout Mice

This protocol is based on the methodology described for creating Osr1 conditional mutant mice.[5]

Objective: To create a mouse model for the tissue-specific and/or temporal inactivation of the Osr1 gene.

Materials:

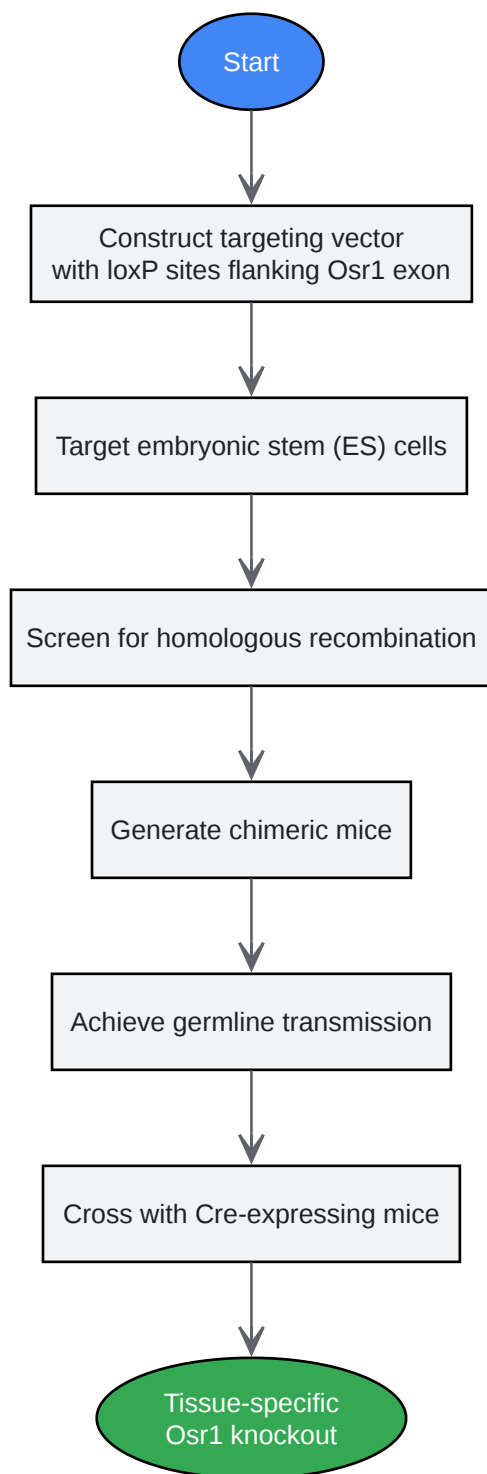
- Bacterial Artificial Chromosome (BAC) containing the mouse Osr1 gene
- Targeting vector construction reagents (restriction enzymes, ligases, etc.)
- loxP and FRT recombination sites
- Neomycin resistance cassette (neo)
- Embryonic stem (ES) cells
- ES cell culture reagents
- Electroporator
- Reagents for Southern blotting or PCR-based genotyping
- Blastocysts for injection
- Pseudopregnant foster mothers
- Cre recombinase-expressing mouse line

Procedure:

- Targeting Vector Construction:
 - Isolate a genomic DNA fragment containing the Osr1 gene from a BAC library.

- Construct a targeting vector containing two loxP sites flanking a critical exon of the Osr1 gene (e.g., exon 2).
- Insert an FRT-flanked neomycin resistance cassette for positive selection of targeted ES cells.
- ES Cell Targeting:
 - Electroporate the targeting vector into ES cells.
 - Select for neomycin-resistant ES cell clones.
- Screening for Homologous Recombination:
 - Screen the selected ES cell clones by Southern blotting or PCR to identify those with the correctly targeted Osr1 allele.
- Generation of Chimeric Mice:
 - Inject the correctly targeted ES cells into blastocysts.
 - Transfer the injected blastocysts into pseudopregnant foster mothers.
 - Identify chimeric offspring (mice with tissues derived from both the host blastocyst and the injected ES cells).
- Germline Transmission:
 - Breed the chimeric mice with wild-type mice to achieve germline transmission of the targeted allele.
- Generation of Conditional Knockout Mice:
 - Cross the mice carrying the floxed Osr1 allele with a mouse line expressing Cre recombinase in a tissue-specific or inducible manner. This will lead to the excision of the floxed exon and inactivation of the Osr1 gene in the desired cells or at the desired time.

- Remove the neo cassette by crossing with a Flp recombinase-expressing mouse line, if necessary.



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Caption: Workflow for Generating Conditional Knockout Mice.

Conclusion

The genetic regulation of Osr1 is a complex process involving a multitude of transcription factors, signaling pathways, and protein-protein interactions. This guide has provided a consolidated overview of the current understanding of Osr1 regulation, supported by quantitative data and detailed experimental protocols. The continued elucidation of these regulatory networks will be instrumental in understanding the molecular basis of developmental disorders and cancers associated with Osr1 dysregulation and will pave the way for the development of targeted therapeutic interventions.

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References

- 1. Odd-skipped related 1 gene expression is regulated by Runx2 and Ikzf1 transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Studies on the Roles of Runx2 and Twist1 in Regulating FGF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptome analysis of human OXR1 depleted cells reveals its role in regulating the p53 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osr1 Interacts Synergistically with Wt1 to Regulate Kidney Organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Generation of Osr1 conditional mutant mice - PMC [pmc.ncbi.nlm.nih.gov]
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